Cas no 73069-13-3 (Atractylenolide I)

Atractylenolide I is a natural sesquiterpene lactone derived from the Arnica plant, exhibiting potent anti-inflammatory and antioxidant properties. Its unique molecular structure enables it to effectively inhibit COX-2 enzymes, making it a potential candidate for developing novel therapeutic agents targeting inflammation and oxidative stress-related disorders.
Atractylenolide I structure
Atractylenolide I structure
Product name:Atractylenolide I
CAS No:73069-13-3
MF:C15H18O2
MW:230.3022
MDL:MFCD09037395
CID:59420

Atractylenolide I Chemical and Physical Properties

Names and Identifiers

    • Atractylenolide-1
    • (4aS,8aS)-4a,5,6,7,8,8a-Hexahydro-3,8a-dimethyl-5-methylenenaphtho[2,3-b]furan-2(4H)-one
    • 3,8aβ-Dimethyl-5-methylene-2,4,4aα,5,6,7,8,8a-octahydronaphtho[2,3-b]furan-2-one
    • Eudesma-4(15),7(11),8-trien-12-olide
    • Atractylenolide I
    • Atractylenolide-I
    • Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,7,8,8a-hexahydro-3,8a-dimethyl-5-methylene-, (4aS,8aS)-
    • The extracted oil
    • Atractylenolide 1
    • AtractylenolideI
    • (4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one
    • BDBM50241939
    • s8291
    • Atractylenolide I, >=98% (HPLC)
    • N2541
    • X1093
    • C17885
    • 069A133
    • Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,7,8,8a-hexahydro-3,8a-dimethyl-5-m
    • MDL: MFCD09037395
    • Inchi: 1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1
    • InChI Key: ZTVSGQPHMUYCRS-SWLSCSKDSA-N
    • SMILES: O1C(C(C([H])([H])[H])=C2C1=C([H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C(=C([H])[H])[C@]1([H])C2([H])[H])=O

Computed Properties

  • Exact Mass: 230.13100
  • Monoisotopic Mass: 230.130679813 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3
  • Molecular Weight: 230.30

Experimental Properties

  • Color/Form: Powder
  • Density: 1.12
  • Flash Point: Fahrenheit: 338 ° f
    Celsius: 170 ° c
  • Solubility: methanol: soluble1mg/mL, clear, colorless
  • PSA: 26.30000
  • LogP: 3.50990

Atractylenolide I Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Atractylenolide I Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chengdu Biopurify Phytochemicals Ltd
BP0214-1000mg
Atractylenolide I
73069-13-3 98%
1000mg
$590 2023-09-19
Chemenu
CM141169-100mg
(4aS,8aS)-3,8a-dimethyl-5-methylene-4a,5,6,7,8,8a-hexahydronaphtho[2,3-b]furan-2(4H)-one
73069-13-3 98%
100mg
$*** 2023-05-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A88111-20mg
Atractylenolide I
73069-13-3
20mg
¥998.0 2021-09-10
TargetMol Chemicals
T5S0167-10 mg
Atractylenolide I
73069-13-3 97.55%
10mg
¥ 1,317 2023-07-11
TargetMol Chemicals
T5S0167-25 mg
Atractylenolide I
73069-13-3 97.55%
25mg
¥ 2,389 2023-07-11
Chengdu Biopurify Phytochemicals Ltd
BP0214-20mg
Atractylenolide I
73069-13-3 98%
20mg
$65 2023-09-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn5496-5mg
Atractylenolide I
73069-13-3 98%
5mg
¥900.00 2023-09-07
Chemenu
CM141169-100mg
(4aS,8aS)-3,8a-dimethyl-5-methylene-4a,5,6,7,8,8a-hexahydronaphtho[2,3-b]furan-2(4H)-one
73069-13-3 98%
100mg
$327 2021-08-05
DC Chemicals
DC22287-250 mg
Atractylenolide 1
73069-13-3 >98%, Standard References Grade
250mg
$1100.0 2022-03-01
DC Chemicals
DC22287-100 mg
Atractylenolide 1
73069-13-3 >98%, Standard References Grade
100mg
$600.0 2022-03-01

Atractylenolide I Suppliers

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:73069-13-3)Atractylenolide I
Order Number:TA007047
Stock Status:in Stock
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Purity:>98%
Pricing Information Last Updated:Tuesday, 21 January 2025 17:56
Price ($):price inquiry

Additional information on Atractylenolide I

Introduction to Atractylenolide I (CAS No. 73069-13-3)

Atractylenolide I, a naturally occurring phytochemical, is a compound of significant interest in the field of pharmaceutical research and natural product chemistry. With the chemical formula C15H12O4, this heterocyclic lactone is primarily derived from the roots of the plant Atractylodes macrocephala, which has been traditionally used in Asian medicine for its therapeutic properties. The compound's unique structural features, characterized by a γ-lactone ring fused with a benzene ring, make it a subject of extensive study for its potential biological activities.

The CAS No. 73069-13-3 identifier is a crucial reference for researchers and manufacturers, ensuring precise identification and classification of the compound. Atractylenolide I has garnered attention due to its demonstrated pharmacological effects, particularly in the realms of anti-inflammatory, antioxidant, and anticancer applications. Recent advancements in chemical synthesis have enabled more efficient production methods, facilitating broader research and development efforts.

Recent studies have highlighted the anti-inflammatory properties of Atractylenolide I, particularly its ability to modulate cytokine production and inhibit inflammatory pathways. In preclinical trials, the compound has shown promising results in reducing inflammation-related symptoms without significant side effects. This makes it a compelling candidate for further investigation into treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The antioxidant activity of Atractylenolide I is another area of active research. Oxidative stress is a key factor in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Studies indicate that Atractylenolide I can scavenge free radicals and protect cells from oxidative damage by activating antioxidant enzymes. This protective mechanism suggests potential therapeutic applications in conditions where oxidative stress plays a significant role.

In the realm of oncology, Atractylenolide I has emerged as a promising anticancer agent. Research has demonstrated its ability to induce apoptosis in certain cancer cell lines while sparing healthy cells. The compound's mechanism involves disrupting mitochondrial function and inhibiting key signaling pathways involved in cancer cell proliferation. These findings have opened new avenues for developing novel cancer therapeutics that leverage the natural pharmacological properties of Atractylenolide I.

The structural complexity of Atractylenolide I presents both challenges and opportunities for synthetic chemists. Advances in organic synthesis have enabled the development of novel derivatives with enhanced bioactivity and improved pharmacokinetic profiles. These derivatives are being explored for their potential to overcome limitations associated with the parent compound, such as poor solubility or rapid metabolism. The synthesis of these derivatives not only advances chemical methodology but also expands the therapeutic potential of Atractylenolide-based compounds.

The natural occurrence of Atractylenolide I also underscores its ecological significance. As a secondary metabolite produced by plants, it likely plays a role in defense mechanisms against herbivores and pathogens. Understanding these ecological roles can provide insights into its bioactivity and inform strategies for sustainable cultivation and extraction methods. This holistic approach ensures that research into Atractylenolide I is environmentally conscious and ethically responsible.

Future directions in Atractylenolide I research include exploring its potential in combination therapies with other drugs to enhance efficacy and reduce resistance development. Additionally, investigating its mode of action at the molecular level will provide a deeper understanding of its pharmacological effects and guide the design of more targeted interventions. Collaborative efforts between chemists, biologists, and clinicians will be essential to translate laboratory findings into clinical applications.

In conclusion, Atractylenolide I (CAS No. 73069-13-3) is a multifaceted compound with significant promise in pharmaceutical applications. Its natural origin, coupled with recent advancements in synthetic chemistry and biological research, positions it as a valuable candidate for further exploration. As our understanding of its mechanisms and potential benefits continues to grow, so too will its role in addressing some of the most pressing health challenges faced today.

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